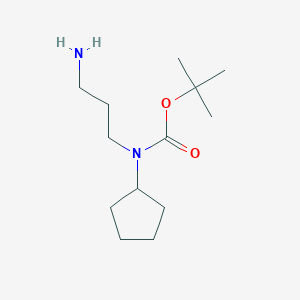
tert-butyl N-(3-aminopropyl)-N-cyclopentylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(3-aminopropyl)-N-cyclopentylcarbamate (TBCC) is a synthetic compound that has been used in laboratory experiments for a variety of purposes. It is a derivative of the aminocyclopentane family of compounds and is used in a wide range of applications, from biochemistry to drug synthesis. TBCC is a versatile compound and is used in many different types of experiments, from basic research to advanced medical applications.
Mecanismo De Acción
Tert-butyl N-(3-aminopropyl)-N-cyclopentylcarbamate is an aminocyclopentane derivative and acts as an inhibitor of enzymes in the human body. It binds to the active site of enzymes, preventing them from performing their normal functions. This inhibition of enzyme activity can lead to the inhibition of biochemical pathways, which can have a variety of effects, depending on the enzyme and the pathway being inhibited.
Biochemical and Physiological Effects
This compound has been studied for its effects on various biochemical and physiological processes. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, and has been used to study the effects of drugs on the human body. In addition, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of fatty acids and carbohydrates, as well as to inhibit the activity of certain enzymes involved in the synthesis of proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl N-(3-aminopropyl)-N-cyclopentylcarbamate is a versatile compound and is widely used in laboratory experiments. It is relatively inexpensive and easy to synthesize, and its effects on enzymes can be studied in a variety of ways. However, it is important to note that this compound can be toxic in high concentrations and should be used with caution.
Direcciones Futuras
Tert-butyl N-(3-aminopropyl)-N-cyclopentylcarbamate has a wide range of potential applications in scientific research and drug development. It can be used to study the effects of drugs on the human body, and can be used as a catalyst in organic reactions. In addition, it can be used to study the structure and function of proteins and enzymes, as well as to study the effects of drugs on the human body. Furthermore, it can be used to study the effects of drugs on biochemical pathways, and to develop new drugs.
Métodos De Síntesis
Tert-butyl N-(3-aminopropyl)-N-cyclopentylcarbamate is synthesized via a two-step process. The first step involves the synthesis of 3-aminopropyl-N-cyclopentylcarbamate (APCC) by the reaction of p-toluenesulfonyl chloride with 3-aminopropanol and cyclopentyl bromide in acetonitrile. The second step involves the reaction of APCC with tert-butyl bromide in acetonitrile to form this compound. The reaction is carried out at room temperature and is complete in a few hours.
Aplicaciones Científicas De Investigación
Tert-butyl N-(3-aminopropyl)-N-cyclopentylcarbamate has been used in a wide range of scientific research applications. It has been used in the synthesis of new drugs, as a catalyst in organic reactions, and as a reagent in biochemical assays. It has also been used to study the structure and function of proteins and enzymes, as well as to study the effects of drugs on the human body.
Propiedades
IUPAC Name |
tert-butyl N-(3-aminopropyl)-N-cyclopentylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15(10-6-9-14)11-7-4-5-8-11/h11H,4-10,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRKQLOHZAIWSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCN)C1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


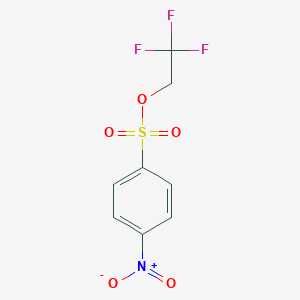
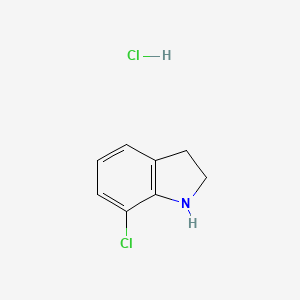
![6-oxo-4-(trifluoromethyl)-6H,7H-furo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B6144047.png)

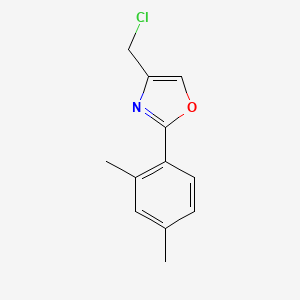
amine hydroiodide](/img/structure/B6144067.png)

![2-[3-(trifluoromethyl)benzoyl]cyclohexan-1-one](/img/structure/B6144088.png)
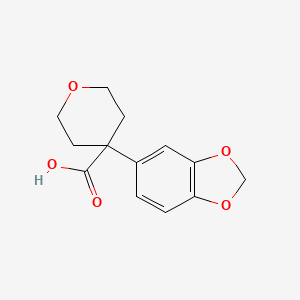
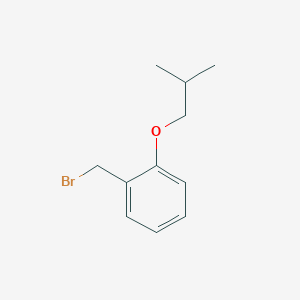
![4-hydroxy-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B6144114.png)
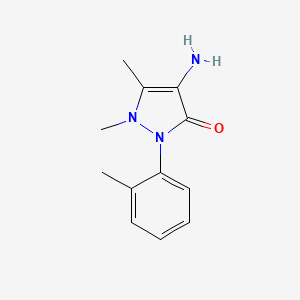
![N-(2-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclopropanamine](/img/structure/B6144124.png)